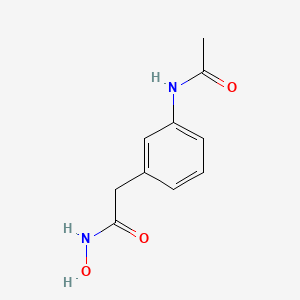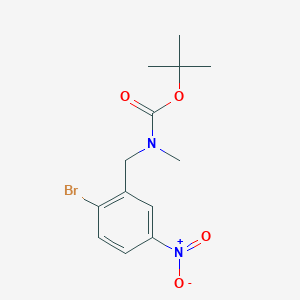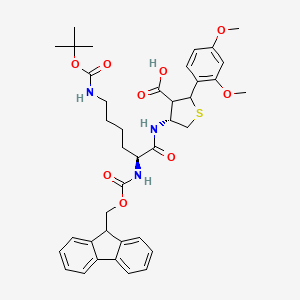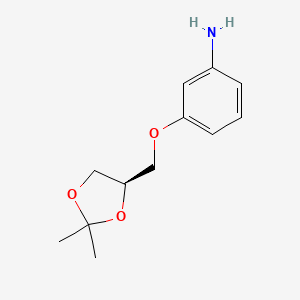
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is an organic compound with a complex structure that includes an aniline group and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with a halogenated precursor of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or modify other functional groups within the molecule.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine
In medicine, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene: Similar structure but lacks the aniline group.
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol: Contains a phenol group instead of an aniline group.
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)toluidine: Similar structure with a methyl group on the aniline ring.
Uniqueness
The uniqueness of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline lies in its combination of the dioxolane ring and the aniline group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-4-9(13)6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDOJDLATQIMAC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
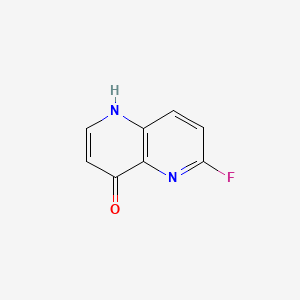
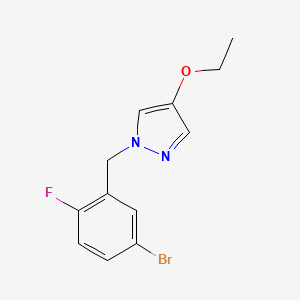
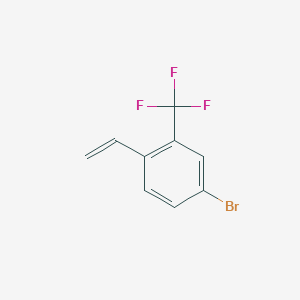
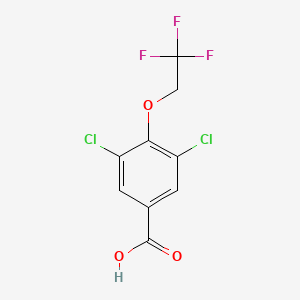
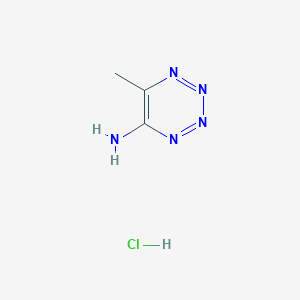
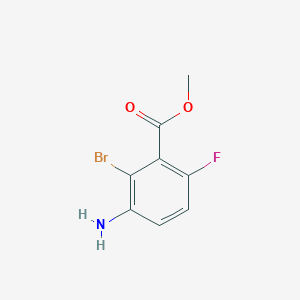
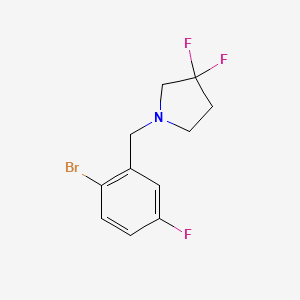
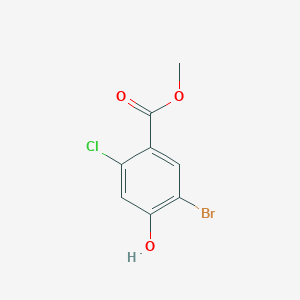
![Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8121881.png)
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B8121888.png)
![tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)
